N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is a stabilizer that inhibits the aggregation of anilines . It has a molecular formula of C9H8F3NO and an average mass of 203.161 Da .
Synthesis Analysis
The compound is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey is RNOVGJWJVRESAA-UHFFFAOYSA-N .Scientific Research Applications
Electrophilic Fluorinating Agent
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide derivatives have been studied as electrophilic fluorinating agents. For instance, Banks, Besheesh, and Tsiliopoulos (1996) found that perfluoro-[N-(4-pyridyl)acetamide], a related compound, can fluorinate various substrates under mild conditions. This indicates potential applications in organic synthesis where selective fluorination is required (Banks, Besheesh, & Tsiliopoulos, 1996).
Herbicidal Activities
Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds, suggesting a potential application in agriculture for weed control (Wu et al., 2011).
Antitumor Activities
Y. Zhu (2015) researched imidazole acyl urea derivatives as Raf kinase inhibitors for potential antitumor applications. Two intermediates synthesized, including a compound related to this compound, showed promising inhibitory activities against human gastric carcinoma (Zhu, 2015).
Antimicrobial Agents
Parikh and Joshi (2014) synthesized derivatives of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide and found that these compounds exhibited significant antimicrobial properties. This suggests potential applications in developing new antimicrobial drugs (Parikh & Joshi, 2014).
Powder Diffraction Data for Potential Pesticides
Olszewska, Pikus, and Tarasiuk (2008) provided powder diffraction data for various derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes compounds related to this compound. These compounds are being studied as potential pesticides, showcasing their significance in the agricultural industry (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis of Novel Compounds
Man-li (2008) synthesized novel compounds using 3-fluoro-4-cyanophenol, related to this compound, suggesting applications in developing new chemical entities for various purposes (Yang Man-li, 2008).
Properties
IUPAC Name |
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHVIZQASRTMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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